[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl
CAS No.: 1228879-30-8
Cat. No.: VC2955873
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl - 1228879-30-8](/images/structure/VC2955873.png)
Specification
CAS No. | 1228879-30-8 |
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Molecular Formula | C11H15ClFN |
Molecular Weight | 215.69 g/mol |
IUPAC Name | [1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H |
Standard InChI Key | NZJNWPNLFCLTSA-UHFFFAOYSA-N |
SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl |
Introduction
Basic Properties and Identification
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is an organic compound characterized by a cyclobutyl ring attached to both a 4-fluorophenyl group and a methanamine moiety, with the amine group protonated as a hydrochloride salt. This arrangement creates a molecule with distinctive chemical and physical properties that make it valuable for various applications in chemical research.
Identification Data
The compound is identified through several standard chemical identifiers, as outlined in Table 1. These identifiers are crucial for accurate cataloging and reference in scientific literature and databases.
Table 1: Basic Identification and Physical Properties
Property | Value |
---|---|
CAS Number | 1228879-30-8 |
Molecular Formula | C₁₁H₁₅ClFN |
Molecular Weight | 215.7 g/mol |
IUPAC Name | [1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
InChI Key | NZJNWPNLFCLTSA-UHFFFAOYSA-N |
SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl |
Appearance | White crystalline solid or powder |
Solubility | Soluble in water and polar organic solvents |
The compound is registered in multiple chemical databases and is known by several synonyms, including [1-(4-Fluorophenyl)cyclobutyl]MethanaMine, HCl . Its parent compound without the hydrochloride salt has also been documented in chemical libraries as a potential building block for more complex molecules .
Structural Features
The structural architecture of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl consists of three key components:
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A cyclobutyl ring, which provides conformational rigidity due to its strained four-membered ring system
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A 4-fluorophenyl substituent, with the fluorine atom in the para position providing electronic effects and potential metabolic stability
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A methanamine group (CH₂NH₂), which serves as a primary amine functionality
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A hydrochloride salt formation, enhancing water solubility and stability
The conformational constraints imposed by the cyclobutyl ring significantly influence the compound's three-dimensional structure and reactivity. The fluorine substituent on the phenyl ring introduces electronic effects that can influence both the compound's reactivity and its potential biological interactions.
Chemical Synthesis and Production
The synthesis of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl can be achieved through several synthetic routes, each with specific advantages depending on the available starting materials and desired scale of production.
Common Synthetic Routes
Based on analysis of available synthetic procedures, the compound can be synthesized through the following general pathway:
Route 1: Direct Synthesis
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Formation of a 4-fluorophenylcyclobutane intermediate
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Introduction of the methanamine group via suitable functional group transformations
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Conversion to the hydrochloride salt
Route 2: Precursor Modification
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Starting with 1-(4-fluorophenyl)cyclobutane carbonitrile
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Reduction of the nitrile group to the primary amine
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Salt formation with hydrogen chloride
The reduction of nitrile precursors typically employs catalysts such as palladium or nickel under hydrogen atmosphere, providing good yields of the primary amine. Subsequent treatment with hydrogen chloride in anhydrous solvents like diethyl ether or ethanol yields the desired hydrochloride salt .
Industrial Production Considerations
For larger scale production, several factors must be considered to optimize yield and purity:
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Solvent selection is critical, with tetrahydrofuran (THF) sometimes preferred over ethanol to enhance intermediate solubility
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Catalyst choice affects reaction efficiency, with Pd/C often providing better selectivity than other reduction catalysts
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Salt formation conditions must be carefully controlled to ensure complete conversion and high purity
The hydrochloride salt formation enhances the stability of the compound during storage and improves its water solubility, making it more suitable for various applications requiring aqueous dissolution .
Physical and Chemical Properties
The physical and chemical properties of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl determine its behavior in various environments and its suitability for different applications.
Physical Properties
The compound typically exists as a white crystalline solid or powder at room temperature and standard pressure. Its solubility profile is characteristic of amine hydrochloride salts, with good solubility in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound has limited solubility in less polar solvents like diethyl ether and hexane .
Spectroscopic Characterization
Spectroscopic data provides valuable information for confirming the structure and purity of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl. Several analytical techniques are employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals characteristic signals that confirm the compound's structure:
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Aromatic protons appear as multiplets at δ 7.40–7.30 ppm
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The methylene group attached to the amine shows a singlet at approximately δ 4.16 ppm
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Cyclobutyl protons give complex multiplets in the range of δ 2.50–1.80 ppm
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The amine protons typically appear as a broad signal due to exchange processes
¹³C NMR would show distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutyl ring, and the methylene carbon attached to the amine group.
Infrared Spectroscopy
FT-IR analysis typically reveals several characteristic bands:
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N-H stretching vibrations around 3300 cm⁻¹
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C-F stretching vibrations near 1220 cm⁻¹
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C-H stretching of the cyclobutyl and aromatic rings
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NH₃⁺ bending vibrations characteristic of the hydrochloride salt
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak corresponding to [M+H]⁺ at m/z 180.1 for the free base
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The hydrochloride salt may show characteristic fragmentation patterns
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High-resolution mass spectrometry can confirm the exact molecular formula
Structural Comparisons with Analogues
Comparing [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl with structurally related compounds provides insights into structure-activity relationships and potential applications.
Comparison with Positional Isomers
The position of the fluorine atom on the phenyl ring can significantly impact properties. The meta-fluorophenyl analog (CAS: 1228880-30-5) has similar molecular weight but potentially different electronic distribution and three-dimensional structure, which could affect receptor interactions and chemical reactivity.
Ring Size Variations
Changing the cycloalkyl ring size produces compounds with altered conformational properties:
Table 3: Comparison with Ring-Modified Analogues
Compound | Ring Size | Molecular Formula | MW (g/mol) | CAS Number |
---|---|---|---|---|
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl | 4-membered | C₁₁H₁₅ClFN | 215.7 | 1228879-30-8 |
(1-(4-Fluorophenyl)cyclohexyl)methanamine, HCl | 6-membered | C₁₃H₁₉ClFN | 243.75 | 1279868-73-3 |
The cyclohexyl analog has increased conformational flexibility compared to the more rigid cyclobutyl ring, potentially affecting binding properties and molecular recognition .
Halogen Substitution Effects
Replacing fluorine with other halogens, such as chlorine, alters electronic properties and lipophilicity:
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(1-(4-Chlorophenyl)cyclobutyl)methanamine (CAS: 63010-09-3) has a higher molecular weight and increased lipophilicity compared to the fluoro analog
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Chlorine substitution introduces different electronic effects and potentially different metabolic stability profiles
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The van der Waals radius of chlorine is larger than fluorine, which may impact steric interactions
These structural differences highlight the fine-tuning possibilities for developing compounds with specific physicochemical properties tailored to particular applications.
Research Applications
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl has several important applications in research and development, particularly in pharmaceutical sciences.
Pharmaceutical Building Block
The compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities. Its primary amine functionality allows for diverse chemical modifications, including:
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Formation of amides and sulfonamides
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Alkylation to create secondary and tertiary amines
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Reductive amination with carbonyl compounds
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Formation of ureas and carbamates
These transformations enable the creation of compound libraries for drug discovery programs targeting various therapeutic areas .
Structure-Activity Relationship Studies
The well-defined three-dimensional structure of the compound makes it useful for structure-activity relationship (SAR) studies. The cyclobutyl ring provides conformational rigidity, while the 4-fluorophenyl group introduces electronic effects that can influence binding interactions with biological targets.
Studies have demonstrated that structurally similar compounds can exhibit activity across several therapeutic targets:
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CNS receptors and transporters
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Enzyme inhibitors
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Anti-infective agents
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Metabolic disease targets
The 4-fluorophenyl moiety, in particular, has been noted in several research contexts to provide favorable binding interactions with protein targets, often through π-π stacking or polar interactions .
Research in Medicinal Chemistry
In medicinal chemistry research, compounds containing the 4-fluorophenyl group have shown promise in several therapeutic areas. While specific data on [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl itself is limited, structurally related compounds have demonstrated:
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Neuropharmacological activity, particularly at monoamine transporters
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Potential as building blocks for protease inhibitors
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Utility in developing selective enzyme inhibitors
The fluorine atom often improves metabolic stability by blocking potential oxidation sites and can enhance binding affinity through interactions with protein residues .
Analytical Characterization Techniques
Proper characterization of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is essential for confirming identity, purity, and structural integrity.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed for purity determination, typically using C18 columns with acetonitrile/water mobile phases. Gas chromatography may also be suitable for the free base form but is less commonly used for the hydrochloride salt due to thermal stability considerations.
X-ray Crystallography
X-ray crystallography provides definitive structural confirmation, revealing:
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Bond lengths and angles
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Conformation of the cyclobutyl ring
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Orientation of the 4-fluorophenyl group relative to the ring
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Crystal packing arrangements influenced by the hydrochloride salt
This technique is particularly valuable for confirming the three-dimensional structure when stereochemical aspects are important .
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability, phase transitions, and potential polymorphism. The melting point of the compound is an important physical parameter that can be precisely determined using these techniques.
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